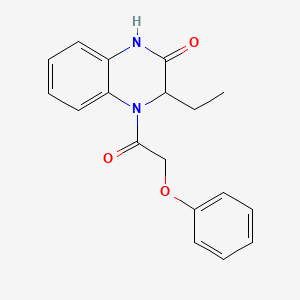
3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxalinone family. It has been studied for its potential applications in various scientific research fields due to its unique properties.
Aplicaciones Científicas De Investigación
3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of neurological disorders. Additionally, it has been reported to exhibit antibacterial and antifungal activities, indicating its potential use as an antimicrobial agent.
Mecanismo De Acción
The exact mechanism of action of 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone is not well understood. However, it has been proposed that the compound may act as a modulator of the GABAergic neurotransmitter system, which plays a crucial role in the regulation of neuronal excitability. It has also been suggested that the compound may interact with other neurotransmitter systems, such as the serotonergic and noradrenergic systems, to produce its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone exhibits anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also been reported to exhibit antibacterial and antifungal activities. The compound has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its unique pharmacological profile, which makes it a promising candidate for the treatment of neurological disorders. Additionally, the compound has been shown to exhibit antibacterial and antifungal activities, indicating its potential use as an antimicrobial agent. However, one limitation of using the compound in lab experiments is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action, particularly its interactions with the GABAergic, serotonergic, and noradrenergic neurotransmitter systems. Another direction is to explore its potential applications in the treatment of neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further research is needed to evaluate its antimicrobial properties and potential use as an antimicrobial agent. Finally, the development of more efficient synthesis methods may facilitate its use in future research.
In conclusion, 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone is a promising compound that has been studied for its potential applications in various scientific research fields. Its unique pharmacological profile makes it a promising candidate for the treatment of neurological disorders, and its antimicrobial properties indicate its potential use as an antimicrobial agent. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-(2-phenoxyacetyl)aniline with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, resulting in the formation of the desired product. The yield of the synthesis is reported to be around 70%.
Propiedades
IUPAC Name |
3-ethyl-4-(2-phenoxyacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-15-18(22)19-14-10-6-7-11-16(14)20(15)17(21)12-23-13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSBKKIWEOGIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50085519 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2975659.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2975661.png)
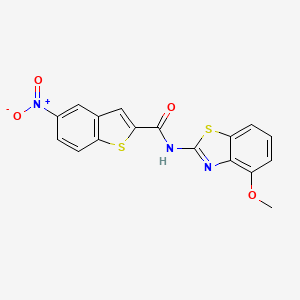
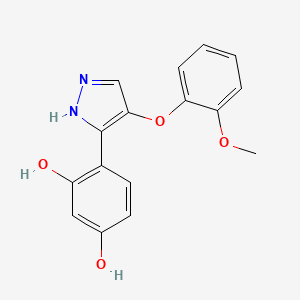
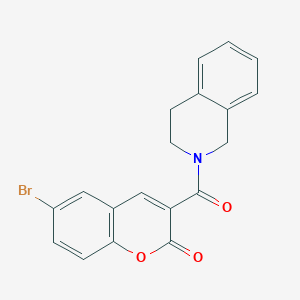
![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
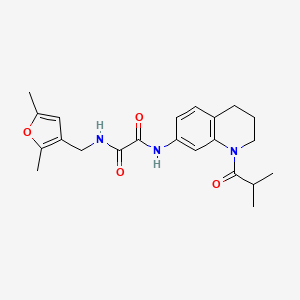
![N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975674.png)
![(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2975675.png)
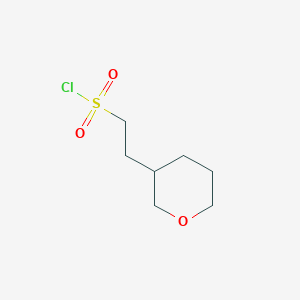


![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975681.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)